TLR4-IN-C34

概述

描述

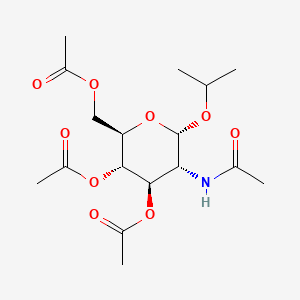

TLR4-IN-C34 是一种强效且选择性的 Toll 样受体 4 (TLR4) 抑制剂。 它是一种氨基单糖,通过与 TLR4 共受体髓样分化蛋白 2 (MD-2) 的疏水口袋对接来抑制 TLR4 信号传导 。 该化合物在各种研究中显示出显着的抗炎作用,目前正在探索其在治疗炎症性疾病方面的潜在治疗应用 .

科学研究应用

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

Tlr4-IN-C34 inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . It does not affect signaling through either TLR2 or TLR9 .

Cellular Effects

In BV2 microglia cells stimulated by lipopolysaccharide (LPS), this compound has been shown to decrease the levels of pro-inflammatory factors and chemokines including NO, TNF-α, IL-1β, IL-6, and MCP-1 .

Molecular Mechanism

This compound exerts its effects by suppressing the expression or phosphorylation levels of inflammatory proteins regarding the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . In addition, this compound reduces ROS production in BV2 cells after LPS treatment .

Temporal Effects in Laboratory Settings

It has been shown to have significant anti-neuroinflammatory effects in BV2 microglia cells stimulated by LPS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, orally administered daily, this compound has been shown to attenuate intestinal inflammation .

Metabolic Pathways

It is known to interact with the TLR4/MyD88/NF-κB/NLRP3 signaling pathway .

Subcellular Localization

It is known to interact with the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), which is located on the cell surface .

准备方法

合成路线和反应条件: TLR4-IN-C34 的合成涉及多个步骤,包括羟基的保护和脱保护、乙酰化和糖基化反应。 关键中间体是受保护的葡萄糖胺衍生物,它会发生乙酰化反应生成最终产物 。反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和三氟乙酸 (TFA) 等催化剂。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 该化合物通常以固体形式生产,并在干燥条件下储存以保持稳定性 .

化学反应分析

反应类型: TLR4-IN-C34 主要由于存在乙酰基和羟基等反应性官能团而发生取代反应。 它也可以参与糖基化反应,与其他分子形成糖苷键 .

常用试剂和条件: 涉及 this compound 的反应中使用的常用试剂包括用于乙酰化的乙酰氯,用于脱保护的三氟乙酸,以及 DMSO 和甲醇等各种有机溶剂 。反应通常在受控温度和惰性气氛下进行,以防止降解。

主要产物: 从涉及 this compound 的反应中形成的主要产物包括各种乙酰化衍生物和糖基化化合物。 这些产物保留了核心氨基单糖结构,但附着了不同的官能团 .

相似化合物的比较

类似化合物:

- Resatorvid

- TAK-242

- Eritoran

- IAXO-102

独特性: TLR4-IN-C34 作为 TLR4 抑制剂,其高选择性和效力是独一无二的。 与其他类似化合物不同,它专门针对 TLR4 共受体 MD-2 的疏水口袋,为抑制 TLR4 信号传导提供了更具针对性的方法 。 这种特异性降低了脱靶效应的可能性,并增强了其治疗潜力 .

属性

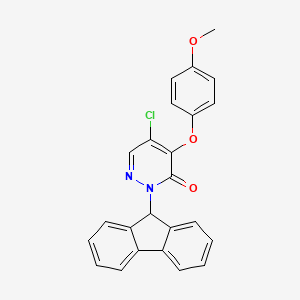

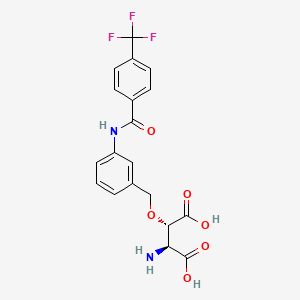

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIQMFHPUJUDMC-HHARLNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336698 | |

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40592-88-9 | |

| Record name | TLR4-IN-C34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, this compound effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].

A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of this compound []. Pretreatment with this compound significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the this compound treated group compared to the untreated group [].

A: While research on this compound's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of this compound on intestinal inflammation [, ] warrant further exploration into the potential interplay between this compound, the gut microbiome, and overall health outcomes.

A: this compound has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, this compound inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of this compound in protecting male reproductive health from environmental toxins like MC-LR.

A: Research indicates a potential link between this compound and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of this compound on DSV-induced Notch activation []. While this compound itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.

A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While this compound specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via this compound could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)